N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide
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Overview
Description
(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, including the formation of the benzodioxole ring, bromination of the phenyl group, and coupling with the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe for studying enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its diverse functional groups allow for various modifications to tailor its properties for specific applications.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and furan rings may facilitate binding to hydrophobic pockets, while the bromophenyl group could participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide.
Heparinoid compounds: These compounds have anticoagulant properties and are structurally different but share some functional similarities in terms of biological activity.
Uniqueness
What sets (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N-[(furan-2-yl)methyl]prop-2-enamide apart is its combination of a benzodioxole ring, a bromophenyl group, and a furan ring
Properties
Molecular Formula |
C22H17BrN2O5 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C22H17BrN2O5/c23-16-6-4-15(5-7-16)21(26)25-18(22(27)24-12-17-2-1-9-28-17)10-14-3-8-19-20(11-14)30-13-29-19/h1-11H,12-13H2,(H,24,27)(H,25,26)/b18-10- |
InChI Key |
JSWOCPQBNJCDSJ-ZDLGFXPLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC3=CC=CO3)\NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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